
4-Fluorobenzonitrile
Overview
Description
4-Fluorobenzonitrile is an organic compound with the molecular formula C₇H₄FN. It is a derivative of benzonitrile, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzonitrile can be synthesized through several methods. One common method involves the halogen exchange reaction, where 4-chlorobenzonitrile reacts with an alkali metal fluoride in the presence of a phase transfer catalyst. This reaction typically requires high temperatures and aprotic dipolar solvents .
Another method involves the oxidation of 4-fluorobenzyl alcohol. This process uses oxidizing agents such as t-butyl hypochlorite or iodine in the presence of a base like aqueous ammonia .
Industrial Production Methods
In industrial settings, this compound is often produced using the halogen exchange method due to its efficiency and scalability. The reaction is catalyzed by quaternary ammonium compounds, which enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be displaced by nucleophiles such as phenols or thiophenols to form diaryl ethers or thioethers.
Coupling Reactions: It can participate in metal-mediated coupling reactions to form complex structures like eight-membered thorium tetraazamacrocycles.
Condensation Reactions: It condenses with diphenylamine to yield monomer 4-cyanotriphenylamine.
Common Reagents and Conditions
Substitution Reactions: Potassium fluoride on alumina in the presence of 18-crown-6.
Coupling Reactions: Metal catalysts such as thorium complexes.
Condensation Reactions: Diphenylamine under appropriate conditions.
Major Products
Substitution Reactions: Diaryl ethers or thioethers.
Coupling Reactions: Eight-membered thorium tetraazamacrocycles.
Condensation Reactions: 4-Cyanotriphenylamine.
Scientific Research Applications
4-Fluorobenzonitrile is used in various scientific research applications:
Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Solvent: It is used as a solvent for perfumes and pharmaceuticals.
Stabilizer: It acts as a stabilizer for chlorinated solvents.
Catalyst Component: It is a component of transition-metal complex catalysts.
HPLC Analysis: It is used in high-performance liquid chromatography (HPLC) analysis.
Mechanism of Action
The mechanism of action of 4-Fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the fluorine atom and the nitrile group. The fluorine atom, being highly electronegative, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions . The nitrile group can participate in condensation reactions, forming complex structures .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzonitrile
- 4-Bromobenzonitrile
- 4-Methylbenzonitrile
- 4-Nitrobenzonitrile
- 4-Methoxybenzonitrile
Uniqueness
4-Fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions and stability in various chemical environments . This makes it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
4-Fluorobenzonitrile (CAS Number: 1194-02-1) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique biological activities and chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological significance, and potential applications in drug development.
This compound is characterized by the presence of a fluorine atom on the para position of the benzonitrile structure. This substitution can significantly influence its chemical reactivity and biological activity, enhancing lipophilicity and altering electron distribution within the molecule, which may affect absorption and metabolism .
Physical Properties:
- Melting Point: 32-34 °C
- Boiling Point: 188 °C at 750 mmHg
- Solubility: Soluble in organic solvents, making it suitable for various chemical reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Metal-Mediated Coupling Reactions: The compound participates in metal-mediated coupling reactions, leading to the formation of complex structures such as eight-membered thorium(IV) tetraazamacrocycles. These complexes have shown potential in catalysis and material science.
- Antimutagenic Activity: Research has indicated that derivatives of fluoroaryl compounds, including this compound, exhibit antimutagenic properties. In studies using the Ames test with Salmonella typhimurium, these compounds were shown to reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene. The antimutagenic effect is correlated with antioxidant activity, suggesting a role in DNA repair mechanisms .
- Pharmacological Applications: As a chemical intermediate, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its ability to stabilize reaction intermediates makes it valuable in organic synthesis.
Biological Activity Overview
Case Study 1: Antimutagenic Evaluation
In a study assessing the antimutagenic properties of fluoroarylbichalcophenes, it was found that this compound exhibited significant reduction in mutagenicity when combined with sodium azide. This suggests its potential role as a protective agent against DNA damage .
Case Study 2: Synthesis of Tetraazamacrocycles
Research demonstrated that this compound could be effectively used in metal-mediated coupling reactions to synthesize thorium(IV) tetraazamacrocycles. These compounds have implications for advanced materials and catalysis.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-fluorobenzonitrile in laboratory settings?
- Methodological Answer : A widely used method involves halogen exchange using sulpholane as a solvent. For example, 4-chlorobenzonitrile reacts with potassium fluoride in sulpholane at elevated temperatures, yielding this compound with ~50.4% conversion, as analyzed by gas-liquid chromatography (GLC) . Another approach involves polycondensation reactions, where this compound is heated with benzoyl chloride and ammonium chloride at 150°C for 24 hours, followed by purification with cold water and hydrochloric acid .
Q. Which spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : is critical for tracking fluorinated intermediates, with chemical shifts typically between -110 to -120 ppm for aromatic fluorine substituents .
- Gas-Liquid Chromatography (GLC) : Used to quantify reaction yields and purity, especially in mixtures containing sulpholane or other high-boiling solvents .
- Infrared (IR) Spectroscopy : The nitrile group () shows a distinct absorption band near 2230 cm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in halogen exchange reactions?
- Methodological Answer :
- Catalyst Optimization : Using tetrakis(dimethylamino)ethylene (TDAE) as an organic super-photoreductant under LED irradiation enhances defluorination efficiency, achieving yields up to 88% in photochemical reactions .
- Solvent Selection : Sulpholane’s high polarity and thermal stability improve fluoride ion reactivity in halogen exchange, though recovery rates (~88%) must be balanced against cost .
- Temperature Control : Prolonged heating (e.g., 24 h at 150°C) in polycondensation reactions ensures complete conversion but risks side reactions; iterative temperature profiling is advised .
Q. What strategies address contradictions in reported reaction yields for this compound synthesis across studies?
- Methodological Answer :
- Replication Studies : Reproduce protocols with strict control of variables (e.g., solvent purity, moisture levels) to identify discrepancies .
- Cross-Validation : Combine GLC with to resolve ambiguities in yield calculations, particularly in multi-phase reactions .
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., sulpholane-based vs. photochemical methods) to contextualize yield variations .
Q. What role does this compound play in the synthesis of high-performance polymers, and what challenges exist?
- Methodological Answer :
- Polymerization : It serves as a monomer for poly(aryl ether)s and phthalonitrile (PN) resins, which exhibit exceptional thermal stability. For example, ZnCl-catalyzed polymerization at 270°C for 64 hours forms triazine-based polymers, though yields are often low (~40%) due to side reactions .
- Challenges : Degradation at high temperatures and competing cyclization pathways require precise stoichiometric control of curing agents (e.g., benzoyl chloride) .
Q. How do photochemical methods enhance the synthesis or modification of this compound derivatives?
- Methodological Answer :
- Mechanistic Insight : Photo-irradiation with TDAE generates radical intermediates that facilitate selective defluorination or aryl coupling, avoiding harsh reagents .
- Application Example : LED-driven photoreduction enables dehalogenation of polychlorinated analogs (e.g., 3,5-dichloro-4-fluorobenzonitrile) to yield mono-fluorinated products, critical for pharmaceutical intermediates .
Q. Data Management and Ethical Considerations
Q. How should researchers handle raw data from this compound experiments to ensure reproducibility?
- Methodological Answer :
- Documentation : Include detailed reaction parameters (e.g., temperature gradients, catalyst loadings) in appendices, adhering to guidelines for scientific extended essays .
- Open Data Practices : Anonymize datasets (e.g., removing proprietary synthesis details) while sharing spectral and chromatographic data via repositories compliant with GDPR and institutional ethics standards .
Properties
IUPAC Name |
4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVBBNGWBBYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061600 | |
Record name | 4-Fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-02-1 | |
Record name | 4-Fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-FLUOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VJG35CQV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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